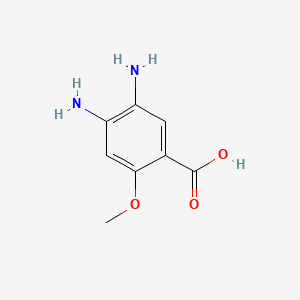

4,5-Diamino-o-anisic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59338-91-9 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

4,5-diamino-2-methoxybenzoic acid |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,9-10H2,1H3,(H,11,12) |

InChI Key |

LYFZXIXVTGAHSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diamino O Anisic Acid

Precursor Selection and Initial Aromatic Functionalization Strategies

The selection of an appropriate precursor is critical for an efficient synthesis. The starting material ideally should contain one or more of the desired functional groups or functionalities that can be readily converted into them. Common precursors for polysubstituted benzene (B151609) derivatives like 4,5-Diamino-o-anisic acid include substituted benzoic acids, anisoles, or dinitroaromatic compounds.

The most common and effective method for introducing amino groups onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro groups.

For the target molecule, this typically involves a dinitration step. The choice of substrate is crucial as the existing functional groups will direct the position of the incoming nitro groups. For instance, starting with 2-methoxybenzoic acid (o-anisic acid), the electron-donating methoxy (B1213986) group is an ortho-, para-director, while the electron-withdrawing carboxylic acid group is a meta-director. The combined effect and reaction conditions must be carefully controlled to achieve the desired 4,5-dinitro substitution pattern. However, the strong deactivating effect of a carboxyl group and the potential for harsh nitrating conditions to cause side reactions, such as decarboxylation, can present challenges. chemrxiv.org

A more viable strategy often involves starting with a precursor where nitration is more easily controlled, such as 1,2-dimethoxybenzene (B1683551) (veratrole). Nitration of veratrole typically yields 1,2-dimethoxy-4,5-dinitrobenzene, which serves as a key intermediate.

Once the dinitro compound is obtained, the nitro groups are reduced to amino groups. This transformation can be achieved through various methods, with catalytic hydrogenation being one of the most common. This method offers high yields and clean reaction profiles.

Table 1: Common Reduction Methods for Aromatic Nitro Groups

| Reducing Agent/System | Typical Conditions | Comments |

| H₂, Pd/C | Methanol (B129727) or Ethanol, room temperature, atmospheric or elevated pressure | High yield, clean, commonly used in industry. |

| SnCl₂·2H₂O, HCl | Ethanol, reflux | A classic and effective method, requires acidic conditions. |

| Fe, HCl/CH₃COOH | Aqueous ethanol, reflux | Inexpensive and effective, often used for large-scale synthesis. |

| Na₂S₂O₄ | Aqueous solution | A milder reducing agent, useful for sensitive substrates. |

The resulting 4,5-diamino derivative, such as 4,5-diaminoveratrole, can then be further functionalized to introduce the carboxylic acid moiety.

The methoxy group is an essential feature of the target molecule. In many synthetic routes, this group is present in the starting material, such as o-anisic acid or veratrole. science.gov If the synthesis begins with a precursor lacking this group, such as a dihydroxybenzoic acid derivative, the methoxy group can be introduced via an alkylation reaction.

The Williamson ether synthesis is a classical and reliable method for this purpose. This involves the methylation of a corresponding phenol (B47542) (hydroxy group) using a methylating agent. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with the methylating agent.

Common methylating agents include:

Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

Methyl iodide (CH₃I)

A practical example of this strategy is the synthesis of p-anisic acid from methyl paraben (methyl 4-hydroxybenzoate), where the phenolic group is methylated using dimethyl sulfate in the presence of potassium carbonate. researchgate.netresearchgate.net This approach can be adapted for the synthesis of ortho-methoxy isomers. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

The introduction of the carboxyl group (–COOH) onto the aromatic ring is a key functionalization step. This can be achieved either by modifying a group already present on the ring (e.g., oxidation of a methyl group) or by direct carboxylation of a C-H bond.

Historically, methods like the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide under pressure, have been used for hydroxyaromatic compounds. mdpi.com However, this method is not directly applicable if a hydroxyl group is not present at the desired position.

More recent advancements in organic synthesis have focused on the direct C-H carboxylation of aromatic compounds using CO₂ as an abundant and non-toxic C1 source. chemistryviews.orgresearchgate.netmanchester.ac.uk These methods often employ transition-metal catalysts or strong base systems to activate the C-H bond for reaction with CO₂. For example, combined Brønsted base systems, such as LiOtBu/CsF, have been shown to facilitate the carboxylation of a variety of functionalized arenes. chemistryviews.org The development of these techniques offers a more atom-economical and potentially greener route to aromatic carboxylic acids. rsc.org

Multi-Step Synthesis Protocols and Reaction Optimizations

The synthesis of this compound is inherently a multi-step process requiring the careful sequencing of reactions to manage functional group compatibility and achieve the correct substitution pattern.

Functional group interconversion (FGI) is the process of converting one functional group into another, and the strategic planning of these conversions is central to the synthesis. imperial.ac.ukmit.edu The order in which the functional groups are introduced or modified is critical.

A plausible synthetic route, based on the principles discussed, could be:

Dinitration of a Precursor: Start with 1,2-dimethoxybenzene (veratrole) and perform dinitration using a mixture of nitric acid and sulfuric acid to obtain 1,2-dimethoxy-4,5-dinitrobenzene.

Reduction of Nitro Groups: Reduce the dinitro compound to 1,2-dimethoxy-4,5-diamine (4,5-diaminoveratrole) via catalytic hydrogenation with H₂ and a palladium catalyst.

An alternative, more modern approach could start from a highly functionalized precursor like 1,2-difluoro-4,5-dinitrobenzene. chemrxiv.org This allows for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce a methoxy group and another functional handle that can later be converted to a carboxylic acid, demonstrating a modular synthetic strategy. chemrxiv.org

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and sustainability. Several steps in the synthesis of this compound can benefit from catalytic methods.

Catalytic Hydrogenation: As previously mentioned, the reduction of dinitroaromatic intermediates to diamines is most effectively carried out using heterogeneous catalysts like palladium on carbon (Pd/C). This method is highly efficient and avoids the use of stoichiometric metallic reductants.

Catalytic Carboxylation: The direct C-H carboxylation of aromatic rings is an area of active research, with many methods relying on transition-metal catalysts. rsc.org Copper and other metals have been used to mediate the carboxylation of aryl compounds under milder conditions than traditional methods. rsc.org

Catalytic Amination: While nitration-reduction is standard, direct amination methods are also being developed. Catalytic methods for the synthesis of 1,2-diamines from various precursors are known, though their application to this specific, highly substituted system would require specific investigation. ua.esresearchgate.net

The optimization of these catalytic steps, including catalyst selection, solvent, and temperature, is essential for developing a robust and scalable synthesis protocol.

Alternative Green Chemistry and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic compounds to minimize environmental impact and enhance safety. For the synthesis of this compound and related compounds, several sustainable strategies are being explored. These approaches focus on reducing the use of hazardous substances, improving atom economy, and utilizing renewable resources and energy-efficient processes. eijppr.com

Key considerations in the green synthesis of precursors like o-phenylenediamines (OPDA) and anisic acid derivatives include:

Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). Green alternatives involve the use of water, supercritical fluids, or ionic liquids. For instance, one-pot syntheses of benzimidazoles from OPDA have been successfully carried out in water using ultrasonic irradiation, which avoids hazardous solvents and reduces reaction times. eijppr.com

Catalysis: The replacement of stoichiometric reagents with catalytic systems is a cornerstone of green chemistry. This includes the use of solid acid catalysts, nanocatalysts, and biocatalysts, which can often be recovered and reused, minimizing waste. bohrium.com For example, the synthesis of p-anisic acid, a related compound, has been achieved with high yields by avoiding transition metals, thereby simplifying waste disposal. researchgate.netasianpubs.org

Alternative Energy Sources: Microwave irradiation and ultrasonication are emerging as efficient energy sources that can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. eijppr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. Multicomponent reactions, where three or more reactants combine in a single step, are highly atom-economical and are increasingly used for synthesizing complex heterocyclic structures from precursors like o-phenylenediamine (B120857). bohrium.com

Renewable Feedstocks: While many aromatic compounds are derived from petroleum, research is ongoing into biosynthetic routes from renewable resources like glucose. mdpi.com The biological production of aminobenzoic acid derivatives, for instance, presents a sustainable alternative to traditional multi-step chemical syntheses that rely on harsh conditions and toxic catalysts. mdpi.com

The table below summarizes a comparison of traditional versus green synthesis principles applicable to the production of aromatic amines and carboxylic acids.

| Principle | Traditional Approach | Green Chemistry Approach |

| Solvent | Volatile Organic Compounds (e.g., DMSO, Toluene) | Water, Supercritical CO2, Ionic Liquids, Solvent-free conditions |

| Energy | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonic irradiation |

| Catalyst | Stoichiometric reagents, Heavy metal catalysts | Recyclable solid acids, Nanocatalysts, Biocatalysts (enzymes) |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions |

| Feedstock | Petroleum-based precursors | Renewable resources (e.g., biomass-derived) |

Advanced Synthetic Approaches

Modern synthetic chemistry offers powerful techniques to enhance the efficiency, control, and safety of producing complex molecules like this compound.

While this compound itself is an achiral molecule, enzymatic synthesis offers significant advantages in terms of specificity, mild reaction conditions, and sustainability, particularly for producing chiral derivatives or precursors. Biocatalysis is a cornerstone of green chemistry, utilizing enzymes to perform chemical transformations with high precision. mdpi.com

The application of enzymatic techniques to the synthesis of this specific compound is not widely documented in dedicated studies. However, the potential can be inferred from enzymatic reactions on analogous structures. For example:

Transaminases could be employed for the stereoselective introduction of amino groups onto a suitable keto-acid precursor.

Hydroxylases or Oxidases could be used for the regioselective functionalization of the aromatic ring.

Lipases are commonly used for the resolution of racemic mixtures of esters, which could be a strategy if a chiral precursor is synthesized chemically.

Chemo-enzymatic methods, which combine chemical and enzymatic steps, can be particularly powerful. For example, a chemical synthesis could be used to create a core structure, followed by an enzymatic step to introduce a specific functional group under mild conditions, avoiding the need for protecting groups. mdpi.com The biosynthesis of aminobenzoic acid from simple carbon sources like glucose in engineered microorganisms represents a fully biological approach that is gaining traction for its sustainability. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours to minutes. eijppr.comarkat-usa.org This rapid heating is more uniform and efficient than conventional methods. Key advantages include:

Rate Acceleration: Reactions are often completed orders of magnitude faster. nih.gov

Improved Yields: The reduction in reaction time can minimize the formation of byproducts.

Enhanced Purity: Cleaner reaction profiles simplify purification.

For the synthesis of molecules containing the o-phenylenediamine moiety, microwave irradiation has been successfully used to drive condensation reactions, for example, in the formation of benzimidazoles and other heterocycles. eijppr.com The intramolecular cyclization steps, which can be sluggish under thermal conditions, often benefit significantly from microwave energy. researchgate.netnih.gov

Flow Chemistry Applications

Flow chemistry, or continuous manufacturing, involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology offers substantial advantages over traditional batch processing, especially for improving safety, control, and scalability. nih.govdurham.ac.uk

Key benefits of flow chemistry include:

Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ in small volumes, minimizing the risk of accumulation. This is particularly relevant for nitration or diazotization reactions that may be part of the synthesis pathway for this compound.

Precise Process Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and yields.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, which is critical for managing highly exothermic or endothermic reactions. uc.pt

Facilitated Scale-Up: Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel ("scaling out"), which is often simpler and more predictable than redesigning large batch reactors. researchgate.net

Scale-Up Considerations for Laboratory and Pilot Production

Transitioning the synthesis of this compound from the laboratory bench to pilot-scale production introduces significant challenges that require careful consideration of chemical engineering principles.

Challenges in Scaling Up Batch Processes:

Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature runaways in a large reactor due to the decrease in the surface-area-to-volume ratio.

Mass Transfer and Mixing: Achieving homogeneous mixing of reactants becomes more difficult in large vessels, which can lead to localized "hot spots," reduced yields, and an increase in byproduct formation.

Safety: Handling large quantities of potentially hazardous reagents and intermediates increases operational risk. For instance, a common route to aromatic diamines involves the reduction of dinitro compounds, a high-energy transformation that requires careful thermal management.

Advantages of Continuous Flow for Scale-Up:

As discussed previously, continuous flow chemistry offers a robust solution to many of these scale-up challenges. The transition from a lab-scale flow setup to pilot production is often more straightforward than with batch processes. researchgate.net The key parameters (temperature, flow rate, pressure) identified at the lab scale often translate directly to the larger system. Instead of increasing reactor volume, production is increased by extending operational time or by parallelization. This "scale-out" approach inherently maintains the optimized reaction conditions, leading to consistent product quality. uc.pt

The table below outlines key considerations for scaling up chemical syntheses.

| Parameter | Laboratory Scale (Batch) | Pilot/Production Scale (Batch) | Pilot/Production Scale (Flow) |

| Typical Volume | mL to L | 100s to 1000s of L | L/hr to 100s of L/hr |

| Heat Transfer | High surface-area-to-volume ratio; efficient | Low surface-area-to-volume ratio; challenging | High surface-area-to-volume ratio; efficient and controlled |

| Mixing | Rapid and efficient (magnetic/overhead stirring) | Slower and potentially non-uniform | Efficient and rapid due to small channel dimensions |

| Safety | Lower risk due to small quantities | Higher risk; requires extensive engineering controls | Inherently safer due to small reactor hold-up volume |

| Process Control | Manual or semi-automated | Complex automation required | High degree of automation and precise control |

| Scale-Up Strategy | Increase vessel size | Increase vessel size; often requires re-optimization | "Scaling out" by parallelization or longer run times |

Chemical Reactivity and Derivatization Pathways of 4,5 Diamino O Anisic Acid

Reactions Involving Amino Functional Groups

The two amino groups at the 4- and 5-positions are nucleophilic and are the primary sites for reactions such as condensation, acylation, sulfonylation, and diazotization. The proximity of these two groups is crucial for the formation of fused heterocyclic systems.

The ortho-phenylenediamine moiety within 4,5-Diamino-o-anisic acid is a key precursor for the synthesis of important heterocyclic scaffolds like benzimidazoles and quinoxalines through condensation reactions.

Benzimidazoles: The Phillips-Ladenburg reaction is a traditional method for synthesizing benzimidazoles, involving the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid under acidic conditions and heat. Alternatively, aldehydes can be used as the one-carbon source. The reaction with an aldehyde typically proceeds in the presence of an oxidizing agent or under conditions that facilitate oxidative cyclization. researchgate.netresearchgate.net Acetic acid can also serve as a promoter for the condensation of o-phenylenediamines with aldehydes. researchgate.net For this compound, this reaction would lead to the formation of a benzimidazole (B57391) ring fused to the original benzene (B151609) ring, retaining the carboxylic acid and methoxy (B1213986) substituents.

Quinoxalines: Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. This reaction is often carried out in acidic media, like acetic acid, or in solvents like ethanol. thieme-connect.deresearchgate.net The reaction is generally high-yielding and proceeds by a two-step dehydration process to form the stable, aromatic pyrazine (B50134) ring fused to the benzene ring. The resulting quinoxaline (B1680401) derivative from this compound would bear the methoxy and carboxylic acid groups on the benzene portion of the scaffold. Hydrothermal synthesis in high-temperature water is also a viable, green chemistry approach for this condensation. thieme-connect.deresearchgate.netuni-konstanz.de

Table 1: Examples of Heterocycle Formation from o-Phenylenediamine Derivatives

| Reactant 1 (o-Diamine) | Reactant 2 | Catalyst/Solvent | Product Class | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Carboxylic Acids | Polyphosphoric Acid / Toluene | Benzimidazole | nih.gov |

| o-Phenylenediamine | Aromatic Aldehydes | Acetic Acid / Microwave | Benzimidazole | researchgate.net |

| 3,4-Diaminobenzoic Acid | 1,2-Diarylketones | High-Temperature Water (HTW) | Quinoxaline | thieme-connect.deresearchgate.net |

| 4-Methyl-o-phenylenediamine | m-Toluoyl chloride | Pyridine (B92270) | Diamide (precursor) | nih.gov |

The primary amino groups of this compound can be readily acylated or sulfonylated by reacting with acyl halides, anhydrides, or sulfonyl chlorides, respectively. These reactions typically require a base to neutralize the acidic byproduct (e.g., HCl).

Acylation: Reaction with an acyl chloride (R-COCl) or acid anhydride (B1165640) ((R-CO)₂O) in the presence of a base like pyridine or triethylamine (B128534) results in the formation of amide linkages. nih.gov Depending on the stoichiometry of the acylating agent, either mono- or di-acylation can be achieved. Di-acylation leads to the formation of a diamide. This functionalization is often used to protect the amino groups or to introduce specific side chains.

Sulfonylation: Similarly, reaction with a sulfonyl chloride (R-SO₂Cl) yields sulfonamides. cbijournal.com This reaction is a common method for synthesizing a wide range of sulfonamide-containing compounds, which are a significant class of pharmaceuticals. cbijournal.com Various catalysts and conditions have been developed to facilitate the sulfonylation of less nucleophilic amines. organic-chemistry.org The reaction typically involves an S-N coupling between the amine and the sulfonyl chloride. organic-chemistry.org

Aromatic primary amines can be converted into diazonium salts through a process called diazotization. This involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). researchgate.net

Given that this compound has two primary amino groups, it can undergo mono- or bis-diazotization to form a mono- or bis-diazonium salt. These resulting diazonium salts are highly reactive electrophiles. They can then undergo an azo coupling reaction with an electron-rich aromatic compound (the coupling agent), such as a phenol (B47542) or an aniline, to form a highly colored azo compound. researchgate.net This electrophilic aromatic substitution reaction is the chemical basis for the synthesis of a vast array of azo dyes. researchgate.net

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is an electron-withdrawing group that can undergo reactions typical of its class, including esterification, amidation, and decarboxylation.

The direct reaction of a carboxylic acid with an alcohol (for esterification) or an amine (for amidation) is generally slow and requires activation of the carboxyl group.

Esterification: This transformation is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (Fischer esterification) or by using coupling agents.

Amidation: The formation of an amide bond from the carboxylic acid and an amine requires a coupling agent to convert the hydroxyl group of the carboxyl function into a better leaving group. This creates a highly reactive acyl intermediate that is then attacked by the amine nucleophile. A variety of reagents have been developed for this purpose.

Table 2: Common Coupling Agents for Amidation/Esterification of Carboxylic Acids

| Coupling Agent Class | Example Reagents | Byproducts | Reference |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Urea derivatives | cbijournal.com |

| Phosphonium Salts | BOP, PyBOP | Phosphine oxide | cbijournal.com |

| Uronium/Guanidinium Salts | HBTU, HATU | Tetramethylurea | cbijournal.com |

| Acid Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | SO₂, HCl, CO, CO₂ |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction typically requires high temperatures and can be influenced by the other substituents on the ring. The decarboxylation of aminobenzoic acids is known to be catalyzed by acid. researchgate.net The mechanism is considered a bimolecular electrophilic substitution, where a proton attacks the carbon atom to which the carboxyl group is attached. researchgate.netrsc.org This process is facilitated by electron-donating groups (like -NH₂) on the ring, which increase the electron density at the target carbon atom, thereby lowering the activation energy. rsc.org

In the case of diaminobenzoic acids, heating leads to the loss of CO₂, yielding a diaminobenzene derivative. youtube.comdoubtnut.com Specifically, the decarboxylation of the six possible isomers of diaminobenzoic acid results in three different products: o-, m-, and p-phenylenediamine. youtube.comdoubtnut.com For this compound, the expected decarboxylation product would be 4-methoxy-1,2-phenylenediamine (also known as 4-methoxy-o-phenylenediamine). This reaction can occur as an unwanted side reaction during other high-temperature syntheses, such as the formation of quinoxalines in high-temperature water. thieme-connect.deresearchgate.netuni-konstanz.de

Coordination Chemistry with Metal Ions and Ligand Design

This compound possesses a rich array of functional groups—two primary amines, a carboxylic acid, and a methoxy group—making it a versatile candidate for ligand design in coordination chemistry. The molecule offers multiple potential donor sites (N and O atoms) that can interact with metal ions to form a variety of coordination complexes. Although specific studies on the coordination complexes of this compound are not extensively detailed in the literature, its structural motifs are analogous to other ligands known to form stable metal complexes. Aromatic carboxylic acids and nitrogen-containing ligands are widely used in the synthesis of coordination polymers and lanthanide complexes. frontiersin.org

The potential coordination modes of this compound include:

Monodentate Coordination: The carboxylate group can coordinate to a metal center through one of its oxygen atoms. This is a common binding mode for simple carboxylate ligands. researchgate.net

Bidentate Chelation: The molecule can form a stable five-membered chelate ring by coordinating to a single metal ion through the nitrogen atom of the C4-amino group and an oxygen atom from the adjacent C2-carboxylate group. Chelation significantly enhances the thermodynamic stability of the resulting complex.

Bridging Ligand: The two amino groups at the C4 and C5 positions are spatially separated, allowing the molecule to act as a bridging ligand that links two different metal centers. This can lead to the formation of one-dimensional coordination polymers or more complex multi-dimensional networks. mdpi.com The carboxylate group can also participate in bridging, often in a syn-syn or syn-anti conformation.

Multimodal Coordination: It is conceivable that the ligand could engage in more complex binding, potentially involving the methoxy oxygen or simultaneous chelation and bridging, leading to the formation of intricate supramolecular architectures.

The design of ligands for specific applications often involves tailoring the electronic and steric properties of the molecule. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms in this compound allows it to coordinate with a wide range of metal ions, from transition metals to lanthanides. frontiersin.orgresearchgate.net The specific coordination geometry and resulting complex structure (e.g., mononuclear, dinuclear, or polymeric) would depend on the choice of metal ion, reaction conditions, and the presence of any ancillary ligands. nih.govnih.gov

Reactions Involving the Methoxy Functional Group

The methoxy group (-OCH₃) on the aromatic ring of this compound is a key functional group that can undergo specific chemical transformations. One of the most significant reactions is demethylation, which involves the cleavage of the methyl C-O bond to convert the aryl methyl ether into a phenol (a hydroxyl group). This transformation is valuable for synthesizing derivatives with different electronic and hydrogen-bonding properties.

Demethylation of aromatic methyl ethers can be achieved under various conditions, though it often requires harsh reagents due to the general stability of the aryl ether linkage. Common methods include treatment with strong proton acids like HBr or HI, or with Lewis acids such as BBr₃. More environmentally benign methods have also been developed, such as using mineral acids like HCl in high-temperature pressurized water, which can provide high yields of the corresponding phenolic products. This process effectively cleaves the C-O bond, releasing methanol (B129727) and yielding the 4,5-diamino-2-hydroxybenzoic acid derivative.

The aryl ether linkage (Ar-O-CH₃) in this compound is generally a robust and stable bond, resistant to cleavage under many common synthetic conditions. This stability makes the methoxy group a reliable substituent that can be carried through multi-step syntheses without unintended reactions.

However, the C(aryl)-O bond is not entirely inert. While its cleavage via demethylation requires specific, often strong, acidic conditions as noted above, it can also be activated towards other reactions. In the context of modern organic synthesis, particularly cross-coupling reactions, aryl ethers are increasingly viewed as viable substrates. Nickel-catalyzed reactions, for example, have been developed to activate the otherwise unreactive C(aryl)-O bonds of aryl ethers, enabling them to participate in cross-coupling with various nucleophiles like organoboron reagents. acs.orgnih.gov This reactivity is often more accessible for polyaromatic ethers than for simple anisole (B1667542) derivatives, but advancements in ligand design are expanding the scope of these transformations. nih.gov Reductive cleavage of aryl ethers using alkali metals is another pathway to break this bond. acs.org Catalytic hydrogenolysis, employing a combination of a Lewis acid and a hydrogenation metal, is also an effective strategy for cleaving aryl-ether linkages, particularly in complex molecules like lignin (B12514952) model compounds. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is polysubstituted, and its reactivity towards aromatic substitution is governed by the cumulative electronic effects of its four substituents: two amino groups (-NH₂), one methoxy group (-OCH₃), and one carboxylic acid group (-COOH).

In electrophilic aromatic substitution (EAS) , the position of attack by an incoming electrophile is determined by the directing effects of the existing groups. openstax.org The substituents on this compound have powerful and conflicting influences. The amino and methoxy groups are strong activating groups that donate electron density to the ring, primarily through resonance, making the ring highly reactive towards electrophiles. chemistrysteps.comassets-servd.host They are ortho- and para-directing. Conversely, the carboxylic acid group is a deactivating group that withdraws electron density from the ring, making it less reactive, and is a meta-director. studymind.co.uk

When both activating and deactivating groups are present, the position of substitution is dictated by the more powerful activating groups. chemistrysteps.com In this case, the two amino groups and the methoxy group will direct the substitution. The available positions for substitution are C3 and C6. The C6 position is ortho to the C5-amino group and para to the C2-methoxy group. The C3 position is ortho to the C4-amino group and ortho to the C2-methoxy group, but also ortho to the deactivating carboxylic acid group. Therefore, electrophilic substitution is strongly favored at the C6 position, which is activated by two powerful groups and is sterically accessible.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Deactivating | Meta (to C3, C5) |

| -OCH₃ | C2 | Strongly Activating | Ortho, Para (to C3, C6) |

| -NH₂ | C4 | Strongly Activating | Ortho, Para (to C3, C5) |

| -NH₂ | C5 | Strongly Activating | Ortho, Para (to C4, C6) |

Nucleophilic aromatic substitution (SₙAr) , on the other hand, is generally unfavorable on this molecule. SₙAr reactions typically require the presence of at least one powerful electron-withdrawing group (like a nitro group) to activate the ring towards attack by a nucleophile, as well as a good leaving group. The ring of this compound is electron-rich due to the multiple activating groups, which disfavors nucleophilic attack.

Exploration of Supramolecular Interactions and Self-Assembly Properties

The molecular structure of this compound is well-suited for participating in a variety of non-covalent interactions, which can drive the spontaneous self-assembly of molecules into ordered, higher-order supramolecular architectures. The study of self-assembly in aromatic amino acids and related compounds reveals that such processes are typically driven by a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. acs.orguark.edu

Hydrogen Bonding: This is expected to be the dominant interaction for this compound. The molecule has multiple hydrogen bond donors (the -COOH group and the two -NH₂ groups) and acceptors (the carbonyl and hydroxyl oxygens of the carboxylate, and the amino nitrogens). This functionality can lead to the formation of robust and highly directional hydrogen-bonding networks. For instance, carboxylic acids commonly form head-to-tail chains or dimeric motifs, while amino groups can link these primary structures into extended sheets or three-dimensional frameworks. researchgate.netnih.gov The interplay between N-H···O, O-H···N, and N-H···N bonds can create complex and stable patterns. mdpi.com

Electrostatic Interactions: As an amino acid derivative, the molecule can exist in a zwitterionic form under certain pH conditions, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The resulting electrostatic attractions between these charged centers can provide a strong driving force for aggregation and crystallization. uark.edu

These combined interactions suggest that this compound has a high propensity to self-assemble into well-defined nanostructures, such as fibers, ribbons, or crystalline solids with intricate packing arrangements. nih.gov

| Interaction Type | Participating Functional Groups | Potential Supramolecular Motif |

|---|---|---|

| Hydrogen Bonding (Donor-Acceptor) | -COOH, -NH₂, -C=O | Dimers, chains, sheets, 3D networks |

| π-π Stacking | Aromatic Benzene Ring | Stacked columns, offset packing |

| Electrostatic Interactions | -COO⁻ and -NH₃⁺ (zwitterionic form) | Ionic lattices, salt bridges |

Structural Elucidation and Spectroscopic Characterization Methodologies of 4,5 Diamino O Anisic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy confirms the structure of 4,5-Diamino-o-anisic acid by identifying the number and type of hydrogen atoms present. The spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the amine protons, and the carboxylic acid proton.

The aromatic region would display signals for the two protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by their position relative to the electron-donating amino and methoxy groups and the electron-withdrawing carboxylic acid group. The methoxy group (-OCH₃) would typically appear as a sharp singlet in the upfield region of the spectrum. The two amino groups (-NH₂) would produce signals whose chemical shift can vary and may appear broadened due to exchange processes. The acidic proton of the carboxylic acid (-COOH) group typically appears as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shifts for similar functional groups.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.0 - 7.5 | Singlet / Doublet |

| -OCH₃ | 3.7 - 4.0 | Singlet |

| -NH₂ | 3.5 - 5.0 (variable) | Broad Singlet |

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would be expected to show signals for the six aromatic carbons, the carboxylic acid carbon, and the methoxy carbon. researchgate.net

The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing the amino and methoxy groups would be shielded (shifted upfield), while the carbon attached to the carboxylic acid group would be deshielded (shifted downfield). The carbonyl carbon of the carboxylic acid group would appear at the most downfield position. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shifts for similar functional groups.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ | 135 - 150 |

| Aromatic C-OCH₃ | 150 - 160 |

| Aromatic C-COOH | 110 - 125 |

| Unsubstituted Aromatic C-H | 100 - 115 |

| -C OOH | 165 - 175 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative of this compound, COSY would be used to confirm the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. It is instrumental in assigning the signals for the protonated aromatic carbons and the methoxy group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a powerful tool for identifying the various functional groups within this compound. masterorganicchemistry.comashp.org The presence of amino, carboxylic acid, and methoxy groups, along with the aromatic ring, gives rise to a characteristic infrared spectrum.

Key expected absorption bands include:

N-H Stretching: The two amino groups would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

O-H Stretching: The carboxylic acid hydroxyl group shows a very broad absorption band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹.

C=O Stretching: The carbonyl group of the carboxylic acid produces a strong, sharp absorption band between 1680 and 1720 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the carboxylic acid and the aryl ether would appear in the 1210-1320 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound This table is predictive and based on typical vibrational frequencies for the indicated functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1720 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring. researchgate.net

Characteristic Raman signals would be expected for:

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically give strong signals in the Raman spectrum. The ring breathing mode, a symmetric vibration of the entire ring, is often a prominent feature. researchgate.net

C-NH₂ Stretching: The stretching vibration of the bond between the aromatic ring and the amino groups can be observed. mdpi.com

Symmetric vibrations of the molecule that are weak or absent in the IR spectrum may be strong in the Raman spectrum, providing a more complete vibrational profile of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. Various ionization and analysis techniques are employed to gain a complete picture of the molecule's composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For derivatives of diaminobenzoic acid, HRMS is instrumental in confirming their chemical formulas. For instance, in the characterization of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, HRMS (ESI+) was used to confirm the calculated exact mass of the protonated molecule [M+H]⁺, providing confidence in the synthesized structures. nih.gov The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. iaph.es

Table 1: Illustrative HRMS Data for a Diaminobenzoic Acid Derivative

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| Fmoc-Trp-Dbz-OH | C₃₅H₃₀N₃O₅ | 572.2186 | 572.2186 |

Data sourced from a study on 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. This method typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the straightforward determination of the molecular weight. In studies of aminobenzoic acid derivatives, ESI-MS has been effectively used to identify and characterize the molecular ions. nih.govnih.gov For example, in the analysis of anacardic acid derivatives, negative ion mode ESI-MS was used to identify the [M-H]⁻ ions. nih.govresearchgate.net The choice of positive or negative ion mode depends on the specific functional groups present in the molecule and their propensity to gain or lose a proton.

The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule's structure. By analyzing the masses of the fragment ions, the connectivity of atoms and the presence of specific functional groups can be deduced. For aminobenzoic acid derivatives, characteristic fragmentation pathways include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). acs.orglibretexts.org

In the mass spectra of aminobenzoic acids, common fragmentation includes the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org For derivatives of o-aminobenzoic acid, the fragmentation patterns can be complex, but deuterium (B1214612) labeling and high-resolution measurements can help elucidate the pathways. acs.org The fragmentation of 4-aminobenzoic acid, for instance, shows characteristic losses that help in its identification. massbank.eu

Table 2: Common Fragmentation Pathways for Aminobenzoic Acid Analogs

| Precursor Ion | Fragmentation | Neutral Loss | Characteristic of |

| [M+H]⁺ | Decarboxylation | CO₂ | Carboxylic acid group |

| [M+H]⁺ | Loss of water | H₂O | Presence of hydroxyl or amino groups |

| [M+H]⁺ | Loss of ammonia | NH₃ | Primary amine group |

| [M-H]⁻ | Decarboxylation | CO₂ | Carboxylic acid group |

X-ray Diffraction Crystallography for Solid-State Structure Determination

For example, the crystal structure of benzoic acid reveals that the molecules form hydrogen-bonded dimers in the solid state. researchgate.net It is highly probable that this compound would also exhibit extensive hydrogen bonding networks involving the carboxylic acid and the two amino groups, influencing its crystal packing and physical properties. The determination of the crystal structure of pyridazino[4,5-b]indole derivatives, which are complex heterocyclic systems, underscores the capability of X-ray crystallography to elucidate the structures of even intricate organic molecules. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The chromophore in this compound is the substituted benzene ring. The presence of the two amino groups and the methoxy group, which are strong electron-donating groups, and the carboxyl group, an electron-withdrawing group, significantly influences the electronic structure and the UV-Vis absorption spectrum.

The UV-Vis spectrum of a similar compound, o-phenylenediamine (B120857), shows characteristic absorption bands. researchgate.netsielc.com One band is attributed to the π → π* transition of the disubstituted benzene ring, while another is due to the transition involving the benzene ring itself. researchgate.net For p-phenylenediamine, absorption bands are observed around 199 nm, 237 nm, and 299 nm, corresponding to π → π* transitions of the benzenoid rings and a transition involving the unshared electrons of the amino groups and the ring. researchgate.net

The electronic transitions in aromatic compounds are typically categorized as π → π* and n → π* transitions. uzh.chcutm.ac.in The π → π* transitions are generally strong and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are weaker and appear at longer wavelengths. cutm.ac.in The exact position and intensity of the absorption maxima for this compound would be influenced by the specific substitution pattern and the solvent used for the measurement.

Table 3: Expected UV-Vis Absorption Maxima for this compound Based on Analogs

| Analogous Compound | Absorption Maxima (λ_max) | Type of Transition |

| o-Phenylenediamine | ~210 nm, ~240 nm, ~294 nm | π → π |

| p-Phenylenediamine | 199 nm, 237 nm, 299 nm | π → π and n → π* |

Data is based on the spectra of related phenylenediamine compounds. researchgate.netsielc.comresearchgate.net

Theoretical and Computational Chemistry Studies of 4,5 Diamino O Anisic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic behavior and geometry of a molecule.

Computational Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Computational methods can simulate various types of spectra, aiding in the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR): Calculations could predict the 1H and 13C NMR chemical shifts.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies corresponding to different functional groups could be calculated to generate theoretical IR and Raman spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is typically used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations would model the movement of atoms in 4,5-Diamino-o-anisic acid over time. This would allow for the exploration of its different possible conformations and the study of how it interacts with other molecules, such as solvents or biological macromolecules.

Investigation of Tautomerism and Isomerism in this compound Systems

The presence of amino and carboxylic acid groups suggests the possibility of different tautomeric forms. Computational studies would calculate the relative energies of these potential tautomers to determine the most stable form under different conditions.

Electronic Properties: HOMO-LUMO Gap, Ionization Potential, Electron Affinity

These fundamental electronic properties are crucial for understanding the reactivity and electronic behavior of a molecule.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and stability.

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

Applications of 4,5 Diamino O Anisic Acid in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

The strategic placement of functional groups in 4,5-Diamino-o-anisic acid makes it a key precursor in the synthesis of complex organic molecules, particularly heterocyclic compounds and colorants.

The vicinal diamino functionality of o-phenylenediamine (B120857) and its derivatives is a well-established synthon for the construction of various heterocyclic rings. While specific studies detailing the use of this compound in the synthesis of a wide array of novel heterocyclic scaffolds are not extensively documented in readily available literature, the general reactivity of o-phenylenediamines suggests its potential in forming important heterocyclic systems. For instance, o-phenylenediamines are known to react with 1,2-dicarbonyl compounds to yield quinoxalines, with carboxylic acids or their derivatives to form benzimidazoles, and with other reagents to produce a variety of other fused heterocyclic structures. The presence of the methoxy (B1213986) and carboxylic acid groups on the benzene (B151609) ring of this compound would be expected to influence the electronic properties and reactivity of the resulting heterocyclic systems, potentially leading to novel compounds with unique characteristics.

Aromatic diamines have historically served as crucial intermediates in the synthesis of a wide range of dyes and pigments. The dual amino groups on this compound can be diazotized and subsequently coupled with various aromatic compounds to form azo dyes. Azo dyes are a significant class of colorants characterized by the presence of one or more azo (-N=N-) groups. The specific shade and properties of the resulting dye are determined by the chemical structure of both the diazo component (derived from the diamine) and the coupling component. The methoxy and carboxylic acid substituents on the this compound backbone would likely impact the chromophoric system, influencing the color, solubility, and fastness properties of the final dye. However, detailed research findings specifically documenting the synthesis and characterization of dyes and pigments derived from this compound are limited in the public domain.

Applications in Polymer Chemistry and Material Science

The difunctional nature of this compound, possessing two amino groups and a carboxylic acid, makes it a candidate monomer for the synthesis of specialty polymers and for the development of advanced materials.

Aromatic diamines are fundamental building blocks for high-performance polymers such as polyamides and polyimides. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. In principle, this compound could be used as a diamine monomer to be polymerized with dicarboxylic acids or their derivatives to form polyamides. The resulting polyamides would feature a unique structure with pendant methoxy and carboxylic acid groups, which could impart specific properties such as improved solubility or the potential for post-polymerization modification. Similarly, it could potentially be used in the synthesis of other specialty polymers. However, specific examples of the synthesis and characterization of specialty polymers and copolymers derived from this compound are not widely reported.

The development of novel biomaterials and biosensors often relies on the functionalization of surfaces with specific chemical moieties. While there is no direct evidence found for the use of this compound in this context, its chemical structure suggests potential. The amino and carboxylic acid groups could be utilized for covalent attachment to surfaces or for interaction with biological molecules. For example, o-phenylenediamine and its derivatives have been used to create polymer films for biosensor applications. These films can be electropolymerized onto electrode surfaces, providing a matrix for the immobilization of enzymes or other biorecognition elements. The specific properties of a polymer derived from this compound could offer advantages in biosensor design, though this remains a hypothetical application without direct supporting research.

Dendrimers are highly branched, well-defined macromolecules with a central core, repeating branched units, and terminal functional groups. Peptide dendrimers, which are composed of amino acid building blocks, have garnered significant interest for their potential in various biomedical applications. nih.gov The synthesis of dendrimers often involves the use of multifunctional core molecules or branching units. While the structure of this compound, with its three distinct functional groups, could theoretically be incorporated into the synthesis of dendrimers or other branched architectures, there is no specific literature available that demonstrates its use for this purpose. The synthesis of peptide dendrimers typically involves the sequential addition of amino acids to a core, and while various amino acids and core molecules are used, the inclusion of this compound has not been documented.

Role in Catalysis and Ligand Design for Metal Complexes

Current research literature does not extensively detail the direct application of this compound as a catalyst or as a primary ligand in the design of metal complexes for catalytic purposes. Its utility in this domain is primarily as a foundational chemical building block for the synthesis of more complex molecular structures.

The presence of two adjacent amino groups and a carboxylic acid function on a benzene ring provides multiple coordination sites, making it a potential candidate for the synthesis of polydentate ligands. However, its primary documented role is as a reactant in multi-step synthetic pathways rather than as a standalone ligand for catalysis. For instance, the compound, also known as 3,4-Diamino-2-methoxybenzoic acid, serves as a key intermediate in the synthesis of benzothiophene, thienopyridine, and thienopyrimidine derivatives. google.comgoogle.com In these syntheses, the diamino functionality is crucial for the construction of heterocyclic ring systems, which may subsequently be part of a larger molecule with specific biological or material properties.

While the broader class of o-phenylenediamines is known to form stable complexes with a variety of transition metals, and these complexes can exhibit catalytic activity, specific studies focusing on this compound in this context are not prominent in the available scientific literature. Its application appears to be more centered on leveraging its reactive sites for the construction of organic molecules with potential applications in medicinal chemistry and materials science. For example, its methyl ester, Methyl 3,4-Diamino-2-methoxybenzoate, is utilized as a reactant in the synthesis of DNA-binding oligomers, highlighting its role in the creation of functional biomaterials. biomart.cn

Exploration in Radiochemistry and Isotope Labeling for Research Tools

There is currently no significant information available in the scientific literature regarding the exploration or application of this compound in the fields of radiochemistry and isotope labeling for the development of research tools. A comprehensive search of existing research databases does not yield any studies where this specific compound is used as a precursor for radiotracers, such as those for Positron Emission Tomography (PET), or in other isotope labeling methodologies for in vivo or in vitro studies.

The development of radiolabeled compounds typically involves the incorporation of a radionuclide (e.g., ¹⁸F, ¹¹C, ¹³N) into a molecule that has a high affinity for a specific biological target. While the chemical structure of this compound possesses functional groups that could potentially be modified to incorporate a radioisotope, there is no evidence to suggest that it has been identified as a promising scaffold or precursor for such purposes to date. The research in this area is focused on molecules with known biological activity and favorable pharmacokinetic properties, and this compound has not emerged as a compound of interest in this specialized field.

Analytical Methodologies for Research Purity and Reaction Monitoring of 4,5 Diamino O Anisic Acid

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For "4,5-Diamino-o-anisic acid," several chromatographic methods are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like "this compound" and for its precise quantification. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase. For aminobenzoic acids, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The retention of "this compound" is influenced by the properties of the mobile phase, such as its polarity (typically adjusted by the ratio of an organic solvent like acetonitrile (B52724) or methanol (B129727) to water) and pH (controlled with buffers like phosphate (B84403) or acetate). The presence of two amino groups and a carboxylic acid group means the ionization state of the molecule is pH-dependent, which in turn affects its retention time. UV detection is standard, as the aromatic ring provides strong chromophores.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Aminobenzoic Acid Analogs

| Parameter | Condition 1 | Condition 2 | Rationale for "this compound" |

| Column | C18, 5 µm, 4.6 x 150 mm | Mixed-Mode (Reversed-Phase/Cation-Exchange) | A C18 column is a standard choice for reversed-phase separation. A mixed-mode column could offer enhanced selectivity by interacting with both the hydrophobic aromatic ring and the basic amino groups. |

| Mobile Phase | Acetonitrile/Water with 20 mM Ammonium Acetate, pH 4.5 | Methanol/0.02 M Ammonium Acetate (20:80 v/v), pH 4.0 | The mobile phase composition is critical for achieving optimal separation. The organic modifier (acetonitrile or methanol) controls the retention, while the buffer and pH manage the ionization state of the analyte, improving peak shape and reproducibility. |

| Flow Rate | 1.0 mL/min | 0.6 mL/min | A typical analytical flow rate provides a balance between analysis time and separation efficiency. |

| Detection | UV at 255 nm | UV at 280 nm | The detection wavelength should be set at or near the absorbance maximum of "this compound" to ensure high sensitivity. The exact λmax would need to be determined experimentally but is expected to be in the UV range due to the aromatic structure. |

| Injection Volume | 5 µL | 2 µL | The volume injected depends on the sample concentration and the sensitivity of the detector. |

This table presents typical starting conditions for method development based on the analysis of similar aminobenzoic acids. The optimal conditions for "this compound" would require empirical validation.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, "this compound," with its polar functional groups (two amines and a carboxylic acid), exhibits low volatility and is prone to thermal degradation at the high temperatures required for GC analysis. The presence of active hydrogens in these functional groups can also lead to poor peak shapes due to interactions with the GC column.

To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative.

Common derivatization strategies for compounds with amino and carboxylic acid groups include:

Silylation: Active hydrogens are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group.

Alkylation/Esterification: The carboxylic acid is converted to an ester (e.g., a methyl ester), and the amino groups can be alkylated.

Acylation: The amino groups are converted to amides.

Once derivatized, the resulting compound can be analyzed by GC, typically with a mass spectrometry (MS) detector, which aids in structural confirmation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of a chemical reaction. libretexts.orgchemistryhall.com A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent).

By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the same plate, one can visually track the disappearance of the reactant and the appearance of the product. libretexts.org The different polarities of the reactant and product will cause them to travel at different rates up the plate, resulting in distinct spots with different retention factors (Rf values). For aromatic amines, visualization of the spots can often be achieved under UV light, or by using a staining reagent such as cinnamaldehyde, which reacts with primary aromatic amines to produce colored spots. rsc.orgresearchgate.netchemistryviews.org

Spectrophotometric Methods for Quantitative Analysis in Research Samples

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Aromatic compounds like "this compound" possess a benzene (B151609) ring, which is a strong chromophore. The amino and methoxy (B1213986) substituents on the ring further influence the electronic transitions and thus the wavelength of maximum absorbance (λmax).

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve. Studies on similar compounds like 3,5-diaminobenzoic acid have explored their photophysical properties, which are influenced by solvent polarity. iaea.org The λmax for 4-aminobenzoic acid is reported to be around 278 nm. sielc.com The precise λmax for "this compound" would need to be determined experimentally but is expected to be in a similar UV range.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification in Complex Mixtures

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS). These methods are invaluable for the analysis of complex mixtures, providing both quantitative data and structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of "this compound." After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, which can be detected in either positive or negative ion mode. LC-MS can provide the molecular weight of the compound and, with tandem MS (LC-MS/MS), can generate fragmentation patterns that are unique to the molecule's structure, allowing for unambiguous identification even in the presence of co-eluting impurities. This technique has been successfully used for the sensitive and specific determination of isomeric compounds like 2,4-diaminobutyric acid. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the volatile derivatives of "this compound." The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, which can be compared to spectral libraries for positive identification.

Chemical Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization can be employed not only to enable GC analysis but also to enhance the detectability of an analyte in HPLC. For "this compound," the primary amino groups are ideal targets for derivatization.

One common strategy is to introduce a fluorescent tag to the molecule through a chemical reaction. This is known as pre-column derivatization. The resulting derivative can then be detected with a fluorescence detector, which is often significantly more sensitive and selective than a standard UV detector. A variety of reagents are available that react with primary amines to form highly fluorescent products. nih.govdoi.orgresearchgate.netresearchgate.net This approach can dramatically lower the limits of detection, making it possible to quantify trace amounts of the compound. For example, reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) have been developed for the fluorescent labeling of primary aromatic amines, allowing for detection at nanomolar levels. nih.govdoi.orgresearchgate.net

Interactive Data Table: Derivatization Reagents for Primary Aromatic Amines

| Derivatization Reagent | Functional Group Targeted | Detection Method | Advantage |

| Trimethylsilylating agents (e.g., BSTFA) | -NH2, -COOH, -OH | GC-MS | Increases volatility and thermal stability for GC analysis. libretexts.org |

| Alkylating agents (e.g., Diazomethane) | -COOH | GC-MS | Forms volatile esters for GC analysis. |

| Acylating agents (e.g., Acetic Anhydride) | -NH2 | GC-MS | Forms stable amides, increasing volatility. libretexts.org |

| Fluorescent labels (e.g., PPIA, CEOC) | Primary amines (-NH2) | HPLC-Fluorescence | Significantly enhances sensitivity and selectivity of detection. nih.govresearchgate.net |

Future Research Trajectories and Interdisciplinary Outlook

Unexplored Synthetic Routes and Green Chemistry Innovations

Current research databases lack specific studies on unexplored synthetic routes or green chemistry innovations for 4,5-Diamino-o-anisic acid. However, the principles of green chemistry, which focus on developing environmentally benign synthetic methodologies, offer a fertile ground for future investigation. mdpi.com Future work could explore biocatalyzed approaches or the use of greener solvents and catalysts, drawing parallels from syntheses of other complex molecules like trihydroxypiperidines. researchgate.net The development of synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable feedstocks would be a significant advancement. Investigating one-pot syntheses or flow chemistry processes could also lead to more efficient and sustainable production methods for this diamino acid derivative.

Novel Derivatization Pathways and Functional Material Development

There is a scarcity of published research on the novel derivatization of this compound for the development of functional materials. The presence of two amino groups and a carboxylic acid function suggests that this molecule could serve as a versatile building block. For instance, o-phenylenediamines are known to undergo condensation reactions to form heterocyclic systems, a principle that could be applied to this compound. The derivatization of a related compound, 4-nitro-o-phenylenediamine, has been used in analytical methods, indicating the reactivity of the diamino moiety. nih.gov Future research could focus on polymer chemistry, where it could be a monomer for high-performance polymers like polyimides or polyamides, potentially leading to materials with unique thermal and mechanical properties. researchgate.net Furthermore, its structure could be modified to create novel dyes, pigments, or organic electronic materials. researchgate.net

Advanced Computational Predictions and Structure-Property Relationship Studies

Potential for Integration in Emerging Technologies and Research Methodologies

Specific applications of this compound in emerging technologies have not yet been reported. However, based on the functionalities of similar aromatic diamines, several potential areas of application can be envisioned. These include its use as a precursor in the synthesis of bioactive molecules, as a cross-linking agent in polymer science, or in the development of novel materials for electronics or photonics. The integration of advanced research methodologies, such as high-throughput screening and automated synthesis, could accelerate the discovery of new derivatives and their applications. As new technologies emerge, the unique combination of functional groups in this compound may present opportunities for its use in fields that are currently unforeseen.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4,5-Diamino-o-anisic acid, and what are their comparative efficiencies?

- Methodological Answer: The synthesis typically involves methoxy group retention and sequential nitration/reduction steps. For example, one pathway starts with o-anisic acid, undergoes nitration at positions 4 and 5, followed by reduction of nitro groups to amines. Efficiency can be assessed via yield optimization (e.g., using HPLC purity analysis ) and reaction time. Comparative studies should benchmark catalysts (e.g., Pd/C vs. Raney Ni) and solvent systems (polar aprotic vs. acidic media) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : Confirm methoxy (δ 3.8–4.0 ppm) and aromatic proton environments.

- FT-IR : Identify amine (-NH₂) stretches (~3300 cm⁻¹) and carboxylic acid (-COOH) peaks (~1700 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]+) .

- Cross-referencing with PubChem data (if available) ensures alignment with established spectral libraries .

Q. What are the key solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer: Solubility in polar solvents (e.g., DMSO, methanol) is critical for reaction setups. Conduct solubility tests via gravimetric analysis under controlled pH and temperature. Poor solubility may necessitate derivatization (e.g., esterification) for bioactivity assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer: Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., amino groups for coordination chemistry). Compare computed HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) to validate predictions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer: Discrepancies may arise from impurity profiles or assay variability. Address this by:

- Purity Validation : Use HPLC-MS to rule out byproducts .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, incubation times).

- Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA for inter-study variability) .

Q. How does the electronic configuration of this compound influence its coordination chemistry with transition metals?

- Methodological Answer: Employ spectroscopic and crystallographic methods:

- UV-Vis : Monitor ligand-to-metal charge transfer bands.

- X-ray Diffraction : Resolve binding modes (e.g., monodentate vs. bidentate coordination).

- EPR : Detect paramagnetic species in Cu(II) or Fe(III) complexes .

Q. What experimental designs are optimal for studying the acid-base behavior of this compound in aqueous media?

- Methodological Answer: Perform potentiometric titrations with a pH-stat system to determine pKa values of amino and carboxylic acid groups. Compare experimental results with computational predictions (e.g., COSMO-RS simulations) to assess solvent effects .

Methodological Best Practices

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR and X-ray for structure; in vitro and in silico for bioactivity) .

- Experimental Reproducibility : Document reaction conditions (solvent purity, temperature gradients) and share raw datasets in public repositories to facilitate replication .

- Literature Integration : Use systematic reviews to contextualize findings, highlighting gaps (e.g., unexplored derivatives or mechanistic studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.